HES5 is classified as a transcriptional repressor within the bHLH family, which encompasses proteins that regulate gene expression by binding to specific DNA sequences. It is predominantly expressed in the developing nervous system and has been implicated in various cellular processes, such as maintaining progenitor cell populations and inhibiting premature differentiation into neurons or glial cells .
HES5 can be synthesized through recombinant DNA technology, where the gene encoding HES5 is cloned into an expression vector. This vector can then be introduced into host cells, such as bacteria or mammalian cell lines, to produce the HES5 protein. The synthesis process typically involves:
The expression conditions (temperature, induction time) are optimized to maximize yield while ensuring proper folding and functionality of the HES5 protein. Commonly used tags for purification include histidine tags or glutathione S-transferase tags .
HES5 contains a basic helix-loop-helix domain that facilitates its binding to E-box sequences in target genes. This domain is critical for its function as a transcriptional repressor. The structural integrity of HES5 allows it to interact with other proteins involved in transcriptional regulation.
The molecular weight of HES5 is approximately 30 kDa, and its structure has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies have provided insights into its dimerization capabilities and interaction with DNA .
HES5 primarily functions through its interaction with DNA at specific promoter regions of target genes. It represses transcription by recruiting co-repressors and inhibiting the activity of transcriptional activators. Notably, it has been shown to bind to the promoters of genes like Mash1 and Sox10, influencing their expression levels.
Electrophoretic mobility shift assays (EMSAs) are commonly employed to study the binding affinity of HES5 to DNA sequences. Additionally, co-immunoprecipitation assays help elucidate the interactions between HES5 and other regulatory proteins involved in transcriptional repression .
HES5 operates primarily through the Notch signaling pathway, where it acts downstream to mediate cell fate decisions. Upon activation by Notch signaling, HES5 inhibits neuronal differentiation while promoting progenitor maintenance.
Studies indicate that HES5 expression leads to delayed neurogenesis and enhanced gliogenesis by modulating the expression levels of key transcription factors such as Neurog2 and Ascl1. The balance between these factors is crucial for proper neural development .
HES5 exhibits stability under physiological conditions but can be subject to degradation by proteolytic enzymes if not properly stabilized during purification processes.
HES5 has significant implications in developmental biology research, particularly in studies related to neurogenesis, gliogenesis, and stem cell biology. Its role as a transcriptional repressor makes it a target for therapeutic strategies aimed at modulating neural differentiation in regenerative medicine.
Additionally, understanding HES5's mechanisms can provide insights into developmental disorders associated with aberrant Notch signaling pathways. Researchers utilize HES5 as a marker for neural progenitor cells and employ it in experimental models to study brain development dynamics .
The HES5 gene is located on the short arm of chromosome 1 (1p36.32) in humans, spanning a compact genomic region of approximately 1.5 kilobases. It comprises three exons, with transcription yielding a 1.3 kb mRNA that encodes a 166-amino acid protein. The promoter region contains critical cis-regulatory elements, including multiple N-boxes (CACNAG), which mediate binding by HES family transcription factors and autoregulatory repression [3] [4]. This gene structure enables rapid transcriptional responses to Notch signaling, a key upstream regulator.
Table 1: Genomic Features of HES5 in Homo sapiens
Feature | Detail |
---|---|
Chromosomal Location | 1p36.32 |
Genomic Coordinates (GRCh38) | chr1:2,528,745-2,530,263 (complement strand) |
Exon Count | 3 |
mRNA Length | 1.3 kb |
Protein Length | 166 amino acids |
Key Promoter Elements | N-boxes (CACNAG) |
HES5 exhibits remarkable evolutionary divergence among vertebrates. Mammals (e.g., humans, mice) possess a single-copy HES5 gene, whereas amphibians like Xenopus tropicalis and Xenopus laevis harbor expanded hes5 clusters due to lineage-specific genome duplications. Frogs possess two distinct clusters: the "hes5.1 cluster" (linked to PANK4) and the "hes5.3 cluster" (flanked by NOL9 and ZBTB48), containing up to 10 paralogs. Teleost fish retain duplicated hes5 genes from their ancestral whole-genome duplication, but with fewer copies than frogs. The elephant shark (Callorhinchus milii), a chondrichthyan, retains a rudimentary hes5 cluster, suggesting the clustered organization originated in the gnathostome ancestor. This expansion in frogs may reflect adaptations requiring fine-tuned regulation of neurogenesis or segmentation [2] [7].
Table 2: Evolutionary Conservation of HES5 in Vertebrates
Lineage | Gene Organization | Notable Features |
---|---|---|
Mammals (Human/Mouse) | Single-copy gene | Located in syntenic region with RNF207 and PPIL2 |
Frogs (Xenopus) | Two clusters (hes5.1, hes5.3) | 10+ paralogs; species-specific expansion |
Teleost Fish (Zebrafish) | Duplicated genes | Retained after teleost-specific WGD |
Elephant Shark | Cluster-like structure | Primitive gnathostome organization |
Cyclostomes (Lamprey) | Absent | Lost in jawless vertebrates |
HES5 belongs to the basic helix-loop-helix (bHLH) family of transcriptional repressors. Its bHLH domain (residues 14–71) facilitates DNA binding to N-box (CACNAG) or Class C (CACGNG) sites in target promoters. Unlike bHLH activators, HES5 contains a proline residue within the basic region, conferring preferential affinity for N-boxes over E-boxes. Repression occurs via two mechanisms:
The tetrapeptide WRPW motif is indispensable for HES5-mediated repression. This motif serves as a docking site for the WD40 domain of TLE/Grg proteins, which scaffold HDAC complexes. HDACs remove acetyl groups from histone tails (e.g., H3K27ac), compacting chromatin and silencing transcription. Additionally, the "Orange domain" (residues 86–121) promotes HES5 dimerization and enhances stability of repressor complexes. In neural progenitors, HES5-TLE-HDAC complexes maintain stemness by suppressing proneural genes (e.g., Neurog1) and differentiation factors like Sox10 [10] [1] [5].
Table 3: Functional Domains of HES5 Protein
Domain | Location (aa) | Function | Interacting Partners |
---|---|---|---|
bHLH | 14–71 | DNA binding (N-box/Class C sites) | DNA, other bHLH factors |
Orange Domain | 86–121 | Dimerization; stability of repressive complexes | HES/HEY proteins |
WRPW Motif | C-terminus | Recruitment of co-repressors | TLE/Grg, HDAC1/2 |
HES5 exhibits highly dynamic spatiotemporal expression. In the embryonic nervous system, it is enriched in neural stem cells (NSCs) of the ventricular zone, where it maintains proliferative pools by inhibiting premature neurogenesis. Its expression oscillates with a 2-hour periodicity in NSCs, driven by negative feedback loops involving HES5 autorepression and microRNA-9-mediated degradation. This oscillation regulates the timing of neurogenic transitions: high levels expand deep-layer neurons, while declining levels permit superficial-layer neurogenesis and subsequent gliogenesis. Beyond the CNS, HES5 is transiently expressed in somites, pancreatic progenitors, and hair follicles, indicating roles in boundary formation and tissue patterning [5] [8] [9].
HES5 transcription is primarily activated by Notch signaling. Notch intracellular domain (NICD) complexes with RBPJ/CSL bind to the promoter, displacing default repressors. However, epigenetic modifiers fine-tune this response:
Table 4: Regulatory Mechanisms Controlling HES5 Expression
Regulator | Mechanism | Functional Outcome |
---|---|---|
Notch (NICD/RBPJ) | Direct promoter activation | Transcriptional induction in stem cells |
HMGA1/2 | Competitive promoter binding | Repression; timing of gliogenic switch |
microRNA-9 | mRNA degradation via 3'UTR targeting | Sustains oscillatory expression |
DNA Methylation | CpG island hypermethylation | Silencing in cancers |
STAT3 | Binds promoter upon cytokine stimulation | Non-canonical Notch-independent induction |
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